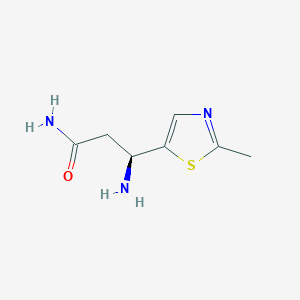
(3S)-3-Amino-3-(2-methyl-1,3-thiazol-5-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-Amino-3-(2-methyl-1,3-thiazol-5-yl)propanamide is a compound that features an amino group attached to a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(2-methyl-1,3-thiazol-5-yl)propanamide typically involves the formation of the thiazole ring followed by the introduction of the amino group. One common method involves the cyclization of a precursor molecule containing sulfur and nitrogen atoms under specific conditions to form the thiazole ring. The amino group can then be introduced through a substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
(3S)-3-Amino-3-(2-methyl-1,3-thiazol-5-yl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.
Aplicaciones Científicas De Investigación
(3S)-3-Amino-3-(2-methyl-1,3-thiazol-5-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which (3S)-3-Amino-3-(2-methyl-1,3-thiazol-5-yl)propanamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The thiazole ring and amino group can form specific interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target molecule.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other thiazole derivatives and amino-substituted molecules. Examples include:
- 2-Amino-4-methylthiazole
- 3-Amino-2-methylthiazole
Uniqueness
What sets (3S)-3-Amino-3-(2-methyl-1,3-thiazol-5-yl)propanamide apart is its specific substitution pattern and stereochemistry, which can confer unique properties and reactivity compared to other similar compounds.
Propiedades
Fórmula molecular |
C7H11N3OS |
|---|---|
Peso molecular |
185.25 g/mol |
Nombre IUPAC |
(3S)-3-amino-3-(2-methyl-1,3-thiazol-5-yl)propanamide |
InChI |
InChI=1S/C7H11N3OS/c1-4-10-3-6(12-4)5(8)2-7(9)11/h3,5H,2,8H2,1H3,(H2,9,11)/t5-/m0/s1 |
Clave InChI |
PUCXFWMAGDJOSV-YFKPBYRVSA-N |
SMILES isomérico |
CC1=NC=C(S1)[C@H](CC(=O)N)N |
SMILES canónico |
CC1=NC=C(S1)C(CC(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3,3-Dimethylbutyl)[(4-methylmorpholin-2-yl)methyl]amine](/img/structure/B13303494.png)
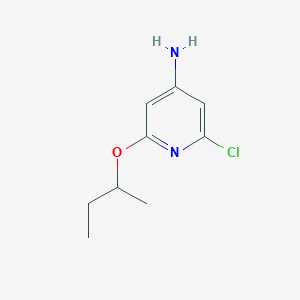

![6-Chloro-3,4-dimethylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13303506.png)
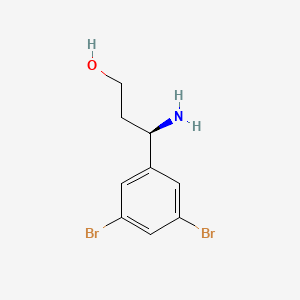


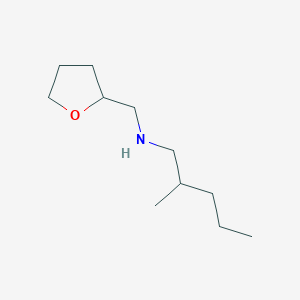
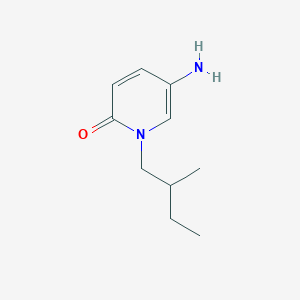
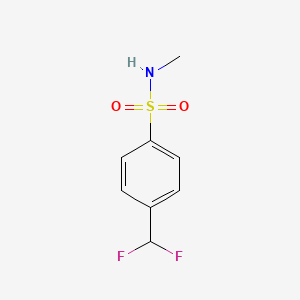
![1-[3-(1H-1,2,4-Triazol-1-yl)phenyl]propan-1-one](/img/structure/B13303556.png)


![6-Methyl-3,7,8,10-tetraazatricyclo[7.4.0.0,2,7]trideca-1,8-diene](/img/structure/B13303594.png)
